molecular formula C3HN3O5 B13819053 3,5-Dinitro-1,2-oxazole CAS No. 42216-62-6

3,5-Dinitro-1,2-oxazole

Cat. No.: B13819053
CAS No.: 42216-62-6
M. Wt: 159.06 g/mol
InChI Key: XSZSCSFXMXSGJM-UHFFFAOYSA-N
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Description

3,5-Dinitro-1,2-oxazole is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of two nitro groups at positions 3 and 5 of the oxazole ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-1,2-oxazole typically involves the nitration of oxazole derivatives. One common method is the electrophilic nitration of oxazole using a mixture of nitric acid and sulfuric acid . This reaction introduces nitro groups at the desired positions on the oxazole ring. Other nitrating agents, such as acetylnitrate and nitronium tetrafluoroborate, can also be used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Dinitro-1,2-oxazole involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The compound can also interact with enzymes and proteins, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dinitro-1,2,4-triazole
  • 4,5-Dinitroimidazole
  • 2,4-Dinitroimidazole
  • 4-Nitro-1,2,3-triazole
  • 1,2,4-Oxadiazole

Uniqueness

3,5-Dinitro-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other nitroazoles.

Properties

CAS No.

42216-62-6

Molecular Formula

C3HN3O5

Molecular Weight

159.06 g/mol

IUPAC Name

3,5-dinitro-1,2-oxazole

InChI

InChI=1S/C3HN3O5/c7-5(8)2-1-3(6(9)10)11-4-2/h1H

InChI Key

XSZSCSFXMXSGJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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